3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid
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Overview
Description
3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, a benzoisoxazole ring, and a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of p-toluidine with α-bromoacetophenone, followed by cyclization with thiourea. The benzoisoxazole ring can be synthesized via the reaction of o-nitrobenzaldehyde with hydroxylamine, followed by cyclization. The final step involves coupling the thiazole and benzoisoxazole intermediates and introducing the carboxylic acid group through carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects. The thiazole and benzoisoxazole rings can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole.
Benzoisoxazole Derivatives: Compounds like benzo[d]isoxazole-3-carboxylic acid and 5-methylbenzo[d]isoxazole.
Uniqueness
3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is unique due to the combination of the thiazole and benzoisoxazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-1,2-benzoxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-10-2-4-11(5-3-10)17-19-14(9-24-17)16-13-8-12(18(21)22)6-7-15(13)23-20-16/h2-9H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGSGFLGPWRYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C3=NOC4=C3C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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